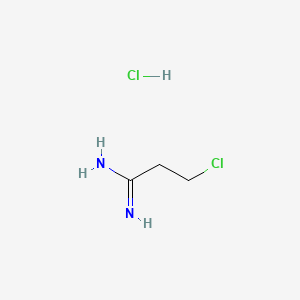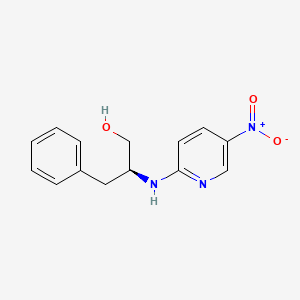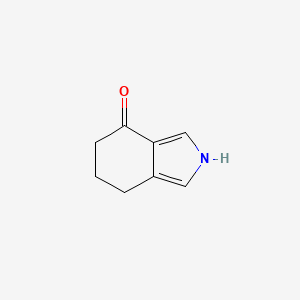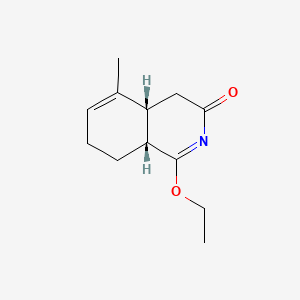
Strongylophorine 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strongylophorine 7 is a natural product found in Petrosia durissima with data available.
Scientific Research Applications
Anti-Invasion Activity in Marine Sponge Derivatives
Strongylophorine-26, a derivative closely related to Strongylophorine 7, exhibits significant anti-invasion activity. It was isolated from the marine sponge Petrosia (Strongylophora) corticata, indicating its potential in cancer research. This derivative's ability to inhibit cancer cell invasion makes it a valuable subject of study in oncology research (Warabi et al., 2004).
Inhibition of Cancer Cell Motility
Further studies on Strongylophorine-26 revealed its unique mechanism in inhibiting cancer cell motility. This compound leads to cell contraction and spreading, indicating a distinct pathway compared to other motility inhibitors. This distinct mechanism sets it apart as an experimental anticancer agent (McHardy et al., 2005).
Proteasome Inhibition
New derivatives of strongylophorine, isolated from the marine sponge Petrosia corticata, function as proteasome inhibitors. This indicates their potential role in cancer therapy, as proteasome inhibition is a key target in the treatment of certain cancers (Noda et al., 2015).
Structure-Activity Relationship Analysis
Research involving strongylophorine derivatives also includes structure-activity relationship (SAR) studies, crucial for understanding how structural changes in molecules affect their biological activity. This is particularly important in drug development (Warabi et al., 2007).
Neuroprotection through Nrf2/ARE Pathway Activation
Strongylophorine-8, another related compound, exhibits neuroprotective effects by activating the Nrf2/ARE pathway. This suggests a potential application in treating neurodegenerative diseases or protecting against neurotoxicity (Sasaki et al., 2011).
properties
CAS RN |
125302-26-3 |
|---|---|
Molecular Formula |
C26H36O6 |
Molecular Weight |
444.568 |
IUPAC Name |
(2R,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3/',6/'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4/'-cyclohexene]-6-carboxylic acid |
InChI |
InChI=1S/C26H36O6/c1-22-11-7-18-23(2,21(30)31)9-4-10-25(18,15-27)17(22)8-12-24(3)19(22)14-26(32-24)13-16(28)5-6-20(26)29/h5-6,17-19,27H,4,7-15H2,1-3H3,(H,30,31)/t17-,18-,19-,22+,23-,24-,25-,26-/m0/s1 |
InChI Key |
LFDVVUDPWRGWSD-UTRASCNGSA-N |
SMILES |
CC12CCC3C(CCCC3(C1CCC4(C2CC5(O4)CC(=O)C=CC5=O)C)CO)(C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4,8-Methanopyrrolo[3,4-d]azepine](/img/structure/B568621.png)


![[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine](/img/structure/B568630.png)